Octinoxate

endocrine disruption in vitro toxicology regulatory toxicology

Octinoxate (2-ethylhexyl 4-methoxycinnamate, CAS 83834-59-7) is a clear, lipophilic, organic UV filter belonging to the cinnamate ester class. It is one of the most widely employed UVB absorbers globally, functioning by absorbing high-energy UVB photons (290–320 nm) and converting them to less harmful energy.

Molecular Formula C18H26O3
Molecular Weight 290.4 g/mol
CAS No. 83834-59-7
Cat. No. B3029922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctinoxate
CAS83834-59-7
Synonyms2-ethylhexyl-4-methoxycinnamate
2-ethylhexyl-p-methoxycinnamate
escalol 557
Heliopan New
octinoxate
octyl-methoxycinnamate
octylmethoxycinnamate
OMC cinnamate
Parsol MCX
Molecular FormulaC18H26O3
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC
InChIInChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3/b13-10+
InChIKeyYBGZDTIWKVFICR-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 81 °F (NTP, 1992)
<0.1 g/100 mL at 27°C
In water, 0.22 to 0.75 mg/L at 21 °C;  0.041 mg/L at 24 °C and pH 7.1
In water, 0.2 mg/L at 20 °C
Miscible in alcohols, propylene glycol monomyristate, and various oils

Structure & Identifiers


Interactive Chemical Structure Model





Octinoxate (CAS 83834-59-7): A Foundational UVB Sunscreen Filter with Defined Performance and Interaction Profiles


Octinoxate (2-ethylhexyl 4-methoxycinnamate, CAS 83834-59-7) is a clear, lipophilic, organic UV filter belonging to the cinnamate ester class . It is one of the most widely employed UVB absorbers globally, functioning by absorbing high-energy UVB photons (290–320 nm) and converting them to less harmful energy [1]. Its peak absorption occurs at approximately 310–312 nm, positioning it as a primary UVB defense agent [2]. While it is chemically distinct, its performance in sunscreen formulations is intrinsically linked to its interactions with other UV filters, particularly UVA absorbers like avobenzone, which creates specific formulation considerations essential for informed procurement [3].

Octinoxate (CAS 83834-59-7): Why Formulators Cannot Simply Swap One UVB Filter for Another


Generic substitution of UVB filters in sunscreens is not a trivial exercise due to their unique and often antagonistic photochemical interactions. Octinoxate exemplifies this complexity. While it is an effective UVB absorber, its well-documented photoreactivity with avobenzone—the primary FDA-approved UVA filter—leads to mutual photodegradation, reducing overall broad-spectrum protection [1]. Conversely, specific combinations, such as with octocrylene, can enhance photostability. Therefore, selecting octinoxate over alternatives like homosalate or octisalate is not merely a choice of UVB potency but a critical decision point that dictates the entire formulation's photostability strategy, SPF longevity, and ultimately, the product's performance and compliance profile .

Quantitative Differentiation of Octinoxate (CAS 83834-59-7) Against Close Analogs


Octinoxate vs. Oxybenzone: A 100-Fold Margin of Safety in Endocrine Activity

In a comparative analysis of six common organic UV filters using the ToxCast/Tox21 high-throughput in vitro screening database, octinoxate demonstrated a significantly higher safety margin relative to oxybenzone concerning endocrine activity. Except for oxybenzone, all endocrine activity for the other five filters, including octinoxate, occurred at concentrations greater than the cytotoxic burst. Crucially, the maximum human plasma concentration (Cmax) measured for octinoxate was at least 100 times lower than the concentration required to elicit a bioactive response (AC50/ACC) in the ToxCast/Tox21 assays, whereas oxybenzone did not meet this safety margin [1].

endocrine disruption in vitro toxicology regulatory toxicology

Octinoxate + Avobenzone: Quantifying the 28.6% Photodegradation Penalty in Standard Formulations

The combination of octinoxate with avobenzone is known to be photolabile, but the magnitude of this degradation is often unquantified in procurement decisions. A study simulating solar radiation quantified that a free (unencapsulated) formulation containing avobenzone, octinoxate, and octocrylene experienced 28.6% degradation after just 1 hour of illumination. This provides a critical baseline for evaluating alternative stabilization technologies .

photostability formulation science UV spectroscopy

Octinoxate vs. Octocrylene: A 1.87× Faster Quenching Rate of Avobenzone's Triplet State

While octocrylene is often cited as the preferred stabilizer for avobenzone, octinoxate itself is a potent quencher of avobenzone's reactive triplet state. Photochemical studies have determined the quenching rate constant for octinoxate to be 7.3 × 10⁹ M⁻¹s⁻¹. In comparison, the rate constant for octocrylene quenching the triplet keto form of avobenzone is 3.9 × 10⁹ M⁻¹s⁻¹ . This indicates that on a molecular level, octinoxate interacts with photoexcited avobenzone more rapidly than octocrylene does.

photochemistry photostabilization rate constant

Octinoxate Demonstrates Minimal Reactivity with Singlet Oxygen (¹O₂)

A key pathway for the photodegradation of many organic UV filters involves singlet oxygen (¹O₂), a reactive oxygen species generated by photoexcited molecules. Comparative photochemical studies have determined that octinoxate does not exhibit reactivity with singlet oxygen. In contrast, octocrylene shows moderate reactivity with a quenching rate constant (kq) of approximately 10⁶ M⁻¹s⁻¹ .

photostability oxidative stress reactive oxygen species

Octinoxate's Physical State (Liquid) and Broad Solubility Profile Simplify Oil-Phase Formulation

Unlike many other organic UV filters which are crystalline solids, octinoxate is a clear, oily liquid at room temperature (density 1.009 g/mL; refractive index 1.543-1.547) . This physical state offers a distinct manufacturing and formulation advantage. It is readily soluble in a wide range of cosmetic oils and solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. In contrast, avobenzone is a crystalline solid with more limited solubility, often requiring heating or specific polar oils for complete dissolution.

formulation solubility manufacturing

Octinoxate + Octocrylene Synergy is Formally Patented for Enhanced Photoprotection

The specific combination of octinoxate with octocrylene is not arbitrary; it is a formally recognized synergistic system. US Patent Application 20080081024 discloses compositions comprising photoprotecting synergistically effective amounts of octinoxate, octocrylene, and amiloxate. The patent claims that this combination provides enhanced protection against the deleterious effects of sunlight/UV radiation, a benefit not achieved with the individual components alone [1]. This represents a unique, defensible formulation space.

patent intellectual property SPF boosting

Evidence-Based Application Scenarios for Octinoxate (CAS 83834-59-7)


Formulating a 'Clean' or 'Reef-Safe' Sunscreen with a Superior Endocrine Safety Margin

This application leverages the quantitative safety evidence from the ToxCast/Tox21 analysis. For brands aiming to replace oxybenzone due to its unfavorable safety profile and regulatory pressure, octinoxate presents a scientifically backed alternative. The key differentiator is the >100-fold margin of safety between human plasma levels and bioactive concentrations for endocrine activity. This data supports marketing claims and regulatory submissions, offering a clear, evidence-based path to product differentiation [1].

Developing an SPF Boosting System Based on the Octinoxate/Octocrylene Patent Synergy

This scenario applies the patented synergy between octinoxate and octocrylene. R&D teams can use this combination as a foundation for achieving high SPF values with lower total filter loads. The patent provides a defensible intellectual property position and a proven formulation strategy for enhanced photoprotection. This approach is particularly valuable in markets where minimizing filter concentration is desired for cost or aesthetic reasons [2].

Cold-Process Manufacturing of Sunscreens and Daily-Wear Cosmetics

This application is driven by octinoxate's unique physical property as a liquid at room temperature. Formulators can incorporate it directly into the oil phase without the need for heating, unlike solid filters such as avobenzone or oxybenzone. This enables cold-process manufacturing, which saves energy, reduces cycle times, and prevents the thermal degradation of heat-sensitive ingredients like natural oils, vitamins, or botanical extracts. The result is a more stable, cost-effective, and sustainable production process .

Benchmarking the Efficacy of Advanced Encapsulation or Stabilization Technologies

This research application uses the quantitative 28.6% degradation baseline for an unencapsulated avobenzone/octinoxate/octocrylene blend. This specific value serves as a control for evaluating the performance of new technologies designed to improve photostability, such as encapsulation in silica, liposomes, or polymer matrices. Any new delivery system must demonstrate a statistically significant reduction from this 28.6% degradation figure after 1 hour of simulated solar exposure to prove its commercial viability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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